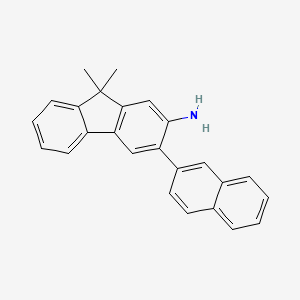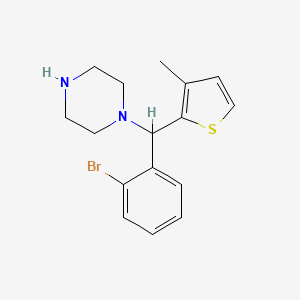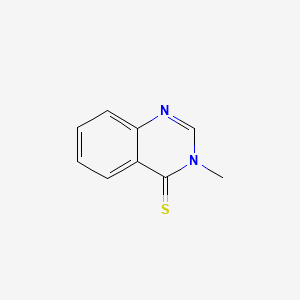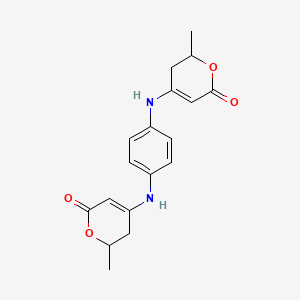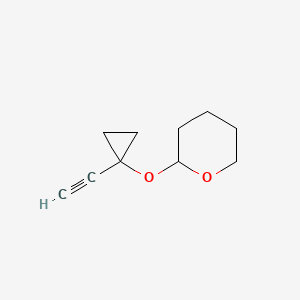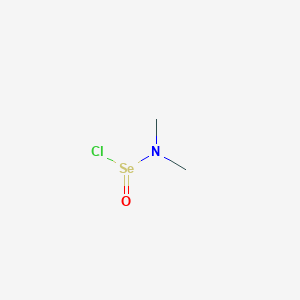![molecular formula C22H18O8 B12813064 Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate) CAS No. 73922-95-9](/img/structure/B12813064.png)
Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 374312 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in specific biochemical pathways and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 374312 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of an intermediate compound through a series of reactions such as condensation or cyclization.
Intermediate Transformation: The intermediate is then subjected to further chemical transformations, including oxidation or reduction, to achieve the desired structure.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 374312 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and better control over reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 374312 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with NSC 374312, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon or platinum oxide are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of oxidized derivatives.
Reduction: Results in reduced forms of the compound.
Substitution: Produces substituted derivatives with different functional groups.
Scientific Research Applications
NSC 374312 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 374312 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: The compound binds to certain enzymes, inhibiting their activity and affecting biochemical pathways.
Modulate Receptors: It can modulate the activity of specific receptors, leading to changes in cellular signaling.
Affect Gene Expression: NSC 374312 has been shown to influence gene expression, altering the production of proteins involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
NSC 706744: Another compound with similar biochemical properties and potential therapeutic uses.
NSC 725776 (Indimitecan): Known for its anticancer activity and mechanism of action involving topoisomerase inhibition.
NSC 724998 (Indotecan): Similar in structure and function, used in cancer research.
Uniqueness
NSC 374312 stands out due to its specific binding affinity to certain molecular targets and its unique chemical structure, which allows for diverse applications in research and industry. Its ability to modulate multiple pathways makes it a versatile compound in scientific studies.
Properties
CAS No. |
73922-95-9 |
|---|---|
Molecular Formula |
C22H18O8 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[6-(4-hydroxy-3-methoxycarbonylphenoxy)hexa-2,4-diynoxy]benzoate |
InChI |
InChI=1S/C22H18O8/c1-27-21(25)17-13-15(7-9-19(17)23)29-11-5-3-4-6-12-30-16-8-10-20(24)18(14-16)22(26)28-2/h7-10,13-14,23-24H,11-12H2,1-2H3 |
InChI Key |
JWGACPRKWULBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC#CC#CCOC2=CC(=C(C=C2)O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


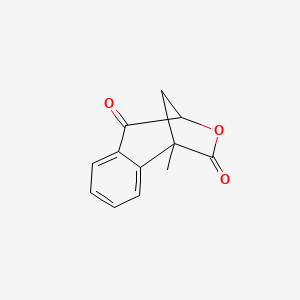
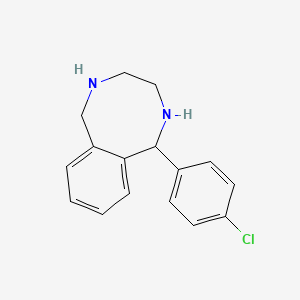
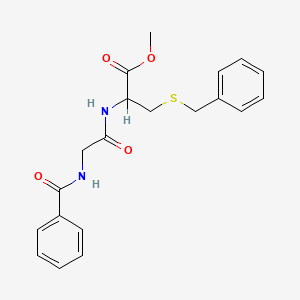
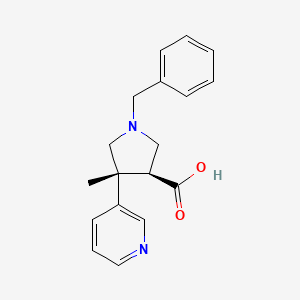
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

